5-Bromo-2-(piperidin-4-yloxy)pyrimidine

Vue d'ensemble

Description

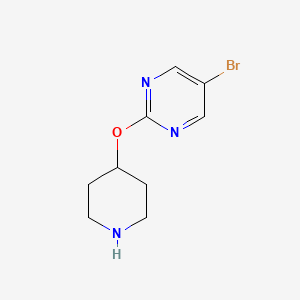

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 5-bromopyrimidine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(piperidin-4-yloxy)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at position 5 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in developing new materials and catalysts. Researchers utilize this compound to create derivatives that can lead to novel chemical entities with tailored properties.

Biology and Medicine

The compound has garnered attention for its potential pharmacological properties. It is investigated for its role as a precursor in synthesizing bioactive molecules that may exhibit therapeutic effects. Studies have shown that derivatives of this compound can interact with biological targets such as enzymes or receptors, modulating their activity . For instance, research indicates that compounds derived from this compound may function as enzyme inhibitors or modulators of cellular signaling pathways, which is crucial for drug development.

Case Study: Antimicrobial Activity

One notable study explored the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against various bacterial strains, highlighting the compound's potential in developing new antibiotics.

Industrial Applications

In the industrial sector, this compound is utilized in producing agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in synthesizing various commercial products. The compound's ability to facilitate efficient synthesis processes contributes to lower production costs and improved yields .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromopyrimidine: A simpler pyrimidine derivative with a bromine atom at position 5.

2-(Piperidin-4-yloxy)pyrimidine: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is unique due to the presence of both the bromine atom and the piperidin-4-yloxy group, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs .

Activité Biologique

5-Bromo-2-(piperidin-4-yloxy)pyrimidine, a pyrimidine derivative, has garnered attention for its diverse biological activities and potential applications in drug development. This compound is characterized by a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position, with the molecular formula CHBrNO and a molecular weight of approximately 258.12 g/mol. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of cellular signaling pathways, which is crucial for its therapeutic potential. The compound's ability to bind to target proteins influences various biochemical processes, thereby contributing to its pharmacological properties .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects .

- Antimicrobial Properties : Pyrimidines are known for their antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against microbial pathogens .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

Anticancer Studies

A study by Sabita et al. assessed new pyrimidine-pyrazine compounds' anticancer potential using the MTT assay against several cell lines (SiHa, A549, MCF-7, and Colo-205). The results indicated that certain compounds exhibited greater activity than the standard etoposide, with IC values significantly lower than those of traditional chemotherapeutics .

Antimicrobial Activity

Research on similar compounds has demonstrated their effectiveness against various bacterial strains. For example, derivatives with structural similarities to this compound have shown promising results in inhibiting growth in resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their similarity indices:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | Contains a piperazine moiety | 0.93 |

| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine | Similar pyrimidine structure | 0.99 |

| 2-(Piperidin-4-yloxy)pyrimidine | Lacks bromination at the 5-position | 0.80 |

| 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | Contains a pyrrolidine moiety | 0.76 |

This table highlights the uniqueness of this compound due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Propriétés

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBAYAHFPQOLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626667 | |

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792180-52-0 | |

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.